4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline is a chemical compound that belongs to the class of fluorene derivatives. It has gained significant attention in scientific research due to its diverse range of applications in various fields. This compound is known for its unique structural properties, which make it a valuable material in organic electronics and other advanced technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline typically involves the reaction of 9,9-dimethylfluorene with aniline under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 9,9-dimethylfluorene is reacted with aniline in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography-free synthesis to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorene derivatives .
Scientific Research Applications
4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline has a wide range of scientific research applications, including:
Organic Electronics: It is used as a hole transport material in organic solar cells and light-emitting diodes due to its excellent charge transport properties.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biological Research:
Mechanism of Action
The mechanism of action of 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline involves its interaction with molecular targets and pathways related to its electronic properties. In organic electronics, it functions as a hole transport material by facilitating the movement of positive charges through the device. This is achieved through its conjugated structure, which allows for efficient charge delocalization and transport .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline: Another fluorene derivative with similar electronic properties.
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Used in organic synthesis and material science.
4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile: A compound with applications in material science.
Uniqueness
4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline stands out due to its specific structural features that provide unique electronic properties, making it highly suitable for applications in organic electronics and advanced materials. Its ability to undergo various chemical reactions also adds to its versatility in scientific research.
Properties
IUPAC Name |
4-(9,9-dimethylfluoren-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)19-6-4-3-5-17(19)18-12-9-15(13-20(18)21)14-7-10-16(22)11-8-14/h3-13H,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXDEKQQYVBIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.